

structure-activity relationship (SAR) studies of 2,3-Dihydrobenzofuran-4-carboxylic acid analogs

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Compound of Interest	
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The 2,3-Dihydrobenzofuran-4-carboxylic Acid Scaffold: A Privileged Motif for Drug Discovery

The 2,3-dihydrobenzofuran core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous biologically active natural products and synthetic compounds.^{[1][2]} Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, making it an attractive starting point for the design of targeted therapeutic agents. The addition of a carboxylic acid at the 4-position introduces a key interaction point, often utilized for anchoring to biological targets or improving pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **2,3-dihydrobenzofuran-4-carboxylic acid** analogs and related derivatives, offering insights into their therapeutic potential across various disease areas.

Targeting Cancer: PARP-1 Inhibition and Beyond

The 2,3-dihydrobenzofuran scaffold has been successfully exploited in the development of potent inhibitors for poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme critical for DNA repair and a key target in oncology.^{[3][4]}

Structure-Activity Relationship of PARP-1 Inhibitors

Initial lead compounds based on a 2,3-dihydrobenzofuran-7-carboxamide core demonstrated moderate PARP-1 inhibitory activity.^{[3][4]} Systematic modifications revealed several key SAR trends:

- Substitutions at the 2-position: The introduction of substituted benzylidene groups at the 2-position of the dihydrobenzofuran ring was found to be highly advantageous for potency.^{[3][4]}
- Polar groups on the benzylidene ring: Analogs bearing polar hydroxyl groups, particularly at the 4'-position of the benzylidene moiety, showed enhanced inhibitory activity. For instance, a 3',4'-dihydroxybenzylidene substituted analog exhibited a 30-fold improvement in potency compared to the initial lead.^{[3][4]} This is likely due to favorable interactions with amino acid residues like Asp766 in the PARP-1 active site.^[3]
- Heterocyclic extensions: Attaching various heterocycles to the 4'-hydroxyl or 4'-amino group of the benzylidene ring led to a significant boost in PARP-1 inhibition.^{[3][4]}

These findings underscore the importance of the substituent at the 2-position in driving the potency of this class of PARP-1 inhibitors.

Table 1: Comparative PARP-1 Inhibitory Activity of 2,3-Dihydrobenzofuran Analogs

Compound	Core Structure	Substitution at 2-position	IC50 (µM)
Lead Compound 3	2,3-Dihydrobenzofuran-7-carboxamide	Unsubstituted	9.45[3][4]
Compound 54	2,3-Dihydrobenzofuran-7-carboxamide	4'-Methoxybenzylidene	>1[3]
Compound 57	2,3-Dihydrobenzofuran-7-carboxamide	4'-Hydroxybenzylidene	0.531[3]
Compound 58	2,3-Dihydrobenzofuran-7-carboxamide	3',4'-Dihydroxybenzylidene	0.531[3]
Compound 59	2,3-Dihydrobenzofuran-7-carboxamide	2',4'-Dihydroxybenzylidene	0.753[3]
Compound 66	2,3-Dihydrobenzofuran-7-carboxamide	Heterocycle at 4'-position of benzylidene	0.079 - 0.718[3][4]

Anticancer Activity via NF-κB Inhibition

In addition to direct enzyme inhibition, 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have demonstrated potent cytotoxic activities against a range of human cancer cell lines.[5][6] Their mechanism of action is linked to the inhibition of NF-κB transcriptional activity.[5] The structure-activity relationship studies on these analogs revealed that hydrophobic groups on the N-phenyl ring enhanced NF-κB inhibitory activity, while the presence of a 4'-hydroxy group on the N-phenyl ring was crucial for outstanding anticancer activity.[5]

Experimental Protocols

General Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide PARP-1 Inhibitors

The synthesis of the 2,3-dihydrobenzofuran-7-carboxamide core typically begins with the carboxylation of 2,3-dihydrobenzofuran at the 7-position.[4] This is achieved through lithiation followed by quenching with dry ice.[4] The resulting carboxylic acid is then converted to the primary carboxamide.[3][4] Further modifications, such as the introduction of substituents at the 2-position, can be achieved through various synthetic routes.[4]



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Caption: General synthetic workflow for 2,3-dihydrobenzofuran-7-carboxamide analogs.

PARP-1 Enzyme Inhibitory Assay

The inhibitory activity of the synthesized compounds against PARP-1 is typically evaluated using an *in vitro* enzyme assay. This assay measures the incorporation of biotinylated ADP-ribose onto a histone substrate in the presence of the test compound. The amount of incorporated biotinylated ADP-ribose is then quantified, usually through a colorimetric or fluorescent method, allowing for the determination of the IC50 value for each compound.[3]

Combating Inflammation: Targeting Key Inflammatory Mediators

The 2,3-dihydrobenzofuran scaffold has also proven to be a valuable template for the development of anti-inflammatory agents.[7][8][9] These compounds exert their effects by inhibiting the production of key pro-inflammatory mediators.

Inhibition of Prostaglandin Synthesis

A series of 2,3-dihydrobenzofuran-2-one analogs have been synthesized and shown to be potent inhibitors of prostaglandin synthesis.^[7] The SAR studies of these compounds highlighted the importance of specific substitutions on the aromatic ring. Compounds with an alkyl or aryl group at the 6-position and a chlorine atom at the 5-position were particularly powerful anti-inflammatory agents.^[7] One of the most active compounds, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, was found to be more potent than the well-known anti-inflammatory drug diclofenac in several in vivo models of inflammation.^[7]

Modulation of Cytokine and Chemokine Production

Fluorinated benzofuran and dihydrobenzofuran derivatives have been investigated for their ability to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages.^{[8][9]} Several of these compounds effectively inhibited the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to a decrease in the secretion of inflammatory mediators such as prostaglandin E2 (PGE2), interleukin-6 (IL-6), and Chemokine (C-C) Ligand 2 (CCL2).^{[8][9]} The SAR analysis suggested that the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups enhances the biological effects of these benzofuran derivatives.^{[8][9]}

Table 2: Anti-inflammatory Activity of Fluorinated 2,3-Dihydrobenzofuran Analogs

Compound	Key Substituents	IC50 PGE2 (μM)	IC50 IL-6 (μM)	IC50 CCL2 (μM)	IC50 NO (μM)
Compound 2	Difluoro, Bromo, Carboxyl	1.92	1.23	>10	2.4 ^{[8][9]}
Compound 3	Difluoro, Bromo, Ester	1.48	9.04	1.5	5.2 ^{[8][9]}
Compound 8	Monofluoro, Hydroxyl	>50	4.8	19.3	>50 ^{[8][9]}

```
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node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9];

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Macrophage [label="Macrophage"];
NFkB [label="NF-κB Activation"];
COX2 [label="COX-2 Expression"];
NOS2 [label="NOS2 Expression"];
PGE2 [label="PGE2 Production"];
NO [label="NO Production"];
Inflammation [label="Inflammation", fillcolor="#FBBC05", fontcolor="#202124"];
Dihydrobenzofuran [label="2,3-Dihydrobenzofuran Analogs", shape=ellipse, fillcolor="#34A853"];

LPS -> Macrophage;
Macrophage -> NFkB;
NFkB -> COX2;
NFkB -> NOS2;
COX2 -> PGE2;
NOS2 -> NO;
PGE2 -> Inflammation;
NO -> Inflammation;
Dihydrobenzofuran -> COX2 [label="Inhibit"];
```

```
Dihydrobenzofuran -> NOS2 [label="Inhibit"];  
}
```

Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of 2,3-dihydrobenzofuran analogs.

Diverse Biological Targets and Future Perspectives

The versatility of the 2,3-dihydrobenzofuran scaffold extends to a range of other biological targets. Analogs have been developed as:

- PTP-MEG2 inhibitors: A series of novel dibenzofuran derivatives, which share a similar core structure, have been synthesized and identified as potent and selective inhibitors of protein tyrosine phosphatase Meg2 (PTP-MEG2).[\[10\]](#)
- SERCA2a activators: SAR-guided development has led to the discovery of dihydrobenzofuran analogs that can activate the sarco/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a), a potential therapeutic target for cardiovascular diseases.[\[11\]](#)
- mPGES-1 inhibitors: 2,3-Dihydrobenzofurans have been proposed as privileged structures for designing inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), another key enzyme in the inflammatory pathway.[\[12\]](#)
- GPR119 agonists: Through medicinal chemistry design, dihydrobenzofuran derivatives have been evolved into potent agonists of G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[\[13\]](#)

The continued exploration of the chemical space around the **2,3-dihydrobenzofuran-4-carboxylic acid** scaffold and its analogs holds significant promise for the discovery of novel therapeutics for a wide range of diseases. Future efforts will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to translate their preclinical efficacy into clinical success.

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